(3S,4R)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine

Chiral purity Optical rotation Enantiomeric excess

(3S,4R)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine, also known as (−)-Paroxol or BRL 29226AD, is the enantiomerically pure trans-3,4-disubstituted piperidine alcohol that serves as the penultimate chiral intermediate in the industrial synthesis of the selective serotonin reuptake inhibitor (SSRI) (−)-paroxetine. The compound adopts a well-defined chair conformation with all substituents (fluorophenyl, hydroxymethyl, N-methyl) occupying equatorial positions, as established by vibrational circular dichroism (VCD) spectroscopy.

Molecular Formula C13H18FNO
Molecular Weight 223.29 g/mol
CAS No. 105812-81-5
Cat. No. B018344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S,4R)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine
CAS105812-81-5
Synonyms(4R,3S)-4-(4-Fluorophenyl)-1-methyl-3-piperidinemethanol;  (3S-trans)-4-(4-Fluorophenyl)-1-methyl-3-piperidinemethanol;  _x000B_(-)-trans-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine; _x000B_[(3S,4R)-4-(4-Fluorophenyl)-1-methylpiperidin-3-yl]methanol; 
Molecular FormulaC13H18FNO
Molecular Weight223.29 g/mol
Structural Identifiers
SMILESCN1CCC(C(C1)CO)C2=CC=C(C=C2)F
InChIInChI=1S/C13H18FNO/c1-15-7-6-13(11(8-15)9-16)10-2-4-12(14)5-3-10/h2-5,11,13,16H,6-9H2,1H3/t11-,13-/m0/s1
InChIKeyCXRHUYYZISIIMT-AAEUAGOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3S,4R)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine (CAS 105812-81-5) – Chiral Paroxetine Intermediate Basic Profile


(3S,4R)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine, also known as (−)-Paroxol or BRL 29226AD, is the enantiomerically pure trans-3,4-disubstituted piperidine alcohol that serves as the penultimate chiral intermediate in the industrial synthesis of the selective serotonin reuptake inhibitor (SSRI) (−)-paroxetine [1]. The compound adopts a well-defined chair conformation with all substituents (fluorophenyl, hydroxymethyl, N-methyl) occupying equatorial positions, as established by vibrational circular dichroism (VCD) spectroscopy [2]. Its unique (3S,4R) absolute configuration is a strict structural prerequisite for downstream conversion to the pharmacologically active (−)-paroxetine enantiomer; the opposite (3R,4S) enantiomer yields the inactive (+)-paroxetine and serves as the precursor to the distinct SSRI femoxetine [3].

Why (3S,4R)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine Cannot Be Replaced by In-Class Analogs


The (3S,4R) stereochemistry of this intermediate is not a interchangeable feature—it is a binary determinant of downstream pharmacological identity. Lipase-catalyzed kinetic resolution demonstrates that Candida antarctica lipase B (CAL-B) and lipase A (CAL-A) exhibit opposite enantiomeric preferences: CAL-B selectively acylates the (3S,4R) enantiomer with E > 100, while CAL-A favors the (3R,4S) enantiomer [1]. Consequently, substitution with the (3R,4S) enantiomer, the racemic trans mixture (CAS 109887-53-8), or the N-desmethyl analog (CAS 125224-43-3) fundamentally alters the synthetic trajectory—yielding the incorrect paroxetine enantiomer, the femoxetine scaffold, or a non-cognate intermediate requiring re-protection, respectively [2]. Furthermore, the racemate behaves as a distinct solid phase (racemic compound) with divergent solubility and crystallization behavior compared to the enantiopure (3S,4R) form, directly impacting downstream resolution efficiency and process mass balance [3].

Quantitative Differentiation Evidence for (3S,4R)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine vs. Closest Comparators


Absolute Stereochemical Identity by Specific Optical Rotation: (3S,4R) vs. (3R,4S) Enantiomer

The (3S,4R) enantiomer exhibits a specific optical rotation [α]²⁰/D of −36.0 to −39.0° (c = 1, MeOH), with a consensus reference value of −37 to −38° across multiple certified vendors . The opposite (3R,4S) enantiomer, used as the femoxetine precursor, displays a positive rotation [α]²⁰/D of approximately +25.8° (c = 1, CHCl₃), establishing a net difference exceeding 60° between the two antipodes [1]. This large-magnitude chiroptical signature provides a simple, quantitative identity test that unambiguously distinguishes the target (3S,4R) intermediate from its enantiomer, a control absent from achiral purity metrics (e.g., HPLC-UV area%).

Chiral purity Optical rotation Enantiomeric excess Paroxetine synthesis

Enantiomeric Purity Quantification: ¹⁹F NMR Chiral Discrimination of (3S,4R) vs. (3R,4S) Enantiomer

Using (S)-Mosher acid as a chiral solvating agent, the ¹⁹F NMR chemical shift anisochrony (Δδ) between the (3S,4R) and (3R,4S) enantiomers of 4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine is sufficiently large to enable baseline-resolved quantification of enantiomeric composition [1]. The method achieves a detection limit where enantiomeric impurity levels as low as 0.2–1% can be quantified by comparing the minor enantiomer peak area to the ¹³C satellite signals of the major enantiomer, using deconvolution with automatic Lorentzian line fitting [1]. In contrast, the racemic trans mixture (CAS 109887-53-8) shows no net anisochrony in the absence of a chiral solvating agent, and direct achiral HPLC cannot distinguish enantiomers [2].

Enantiomeric purity 19F NMR Mosher acid Chiral analysis

Conformational Uniformity in Solution: (3S,4R)-Paroxol vs. (3R,4S)-Femoxetine Precursor by VCD Spectroscopy

Vibrational circular dichroism (VCD) spectroscopy reveals that (3S,4R)-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine adopts exclusively a single chair conformation in solution, with the fluorophenyl, hydroxymethyl, and N-methyl substituents all occupying equatorial positions [1]. In contrast, the (3R,4S) enantiomer (the femoxetine precursor) exhibits a subtly different VCD spectral pattern consistent with a limited rotational freedom of the hydroxymethyl group that is not observed in the (3S,4R) form [1][2]. The VCD parameters were found to be significantly more sensitive to these conformational differences than either absorption spectroscopy or NMR [2].

Conformational analysis VCD spectroscopy Chair conformation Solution structure

Solid-State Phase Behavior: Enantiopure (3S,4R) Crystal vs. Racemic Compound

Infrared spectroscopic analysis confirms that the racemic mixture of trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine exists as a true racemic compound (a distinct crystalline phase) rather than a conglomerate [1]. When a sample enriched in the (+)-(3R,4S) enantiomer (65.2–79.4% ee) undergoes two-fold crystallization, the racemic compound selectively crystallizes out, leaving the mother liquor highly enriched in the (+)-enantiomer at 95.4–97.6% ee [1]. This solid-phase behavior has direct process implications: the (3S,4R) enantiomer, when obtained in enantiopure form (≥99% ee as typically supplied ), does not co-crystallize with its antipode and exhibits a sharp melting point of 97–101°C (or 98.0–102.0°C per TCI specification ), whereas the racemate displays a broader, distinct melting range.

Crystallization Racemic compound Enantiomeric enrichment Solid-state analysis

Enzymatic Resolution Efficiency: CAL-B Preference for (3S,4R) vs. CAL-A Preference for (3R,4S)

Candida antarctica lipase B (CAL-B) catalyzes the enantioselective acylation of N-substituted trans-4-(4′-fluorophenyl)-3-hydroxymethylpiperidines with an enantiomeric ratio E > 100 in favor of the (3S,4R) enantiomer, enabling its isolation in optically pure form [1]. Conversely, Candida antarctica lipase A (CAL-A) exhibits the opposite stereochemical preference, selectively acylating the (3R,4S) enantiomer [1]. This complementary lipase system means that the (3S,4R) isomer can be obtained directly via CAL-B resolution without requiring chiral auxiliary-based synthesis or diastereomeric salt resolution, which typically involves multiple recrystallizations and lower overall yields .

Enzymatic resolution Lipase Enantioselectivity Biocatalysis

Procurement-Guiding Application Scenarios for (3S,4R)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine


GMP Paroxetine API Manufacturing: Chiral Intermediate Procurement with Verified (3S,4R) Absolute Configuration

In regulated (−)-paroxetine hydrochloride hemihydrate production, the intermediate must be procured with documented (3S,4R) stereochemical identity. The specific optical rotation specification of [α]²⁰/D −37 ± 2° (c = 1, MeOH) serves as a compendial identity criterion that unambiguously distinguishes this intermediate from the (3R,4S) femoxetine precursor. Combined with the ¹⁹F NMR method capable of detecting <1% enantiomeric impurity [1], procurement specifications should mandate both polarimetric and NMR-based enantiomeric purity data in the Certificate of Analysis, exceeding the information content of HPLC purity alone.

Biocatalytic Process Development: CAL-B Resolution for Direct (3S,4R) Enantiomer Production

For laboratories developing enzymatic resolution routes to (−)-paroxetine, procuring authentic (3S,4R)-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine as a reference standard is essential for calibrating chiral HPLC methods (Chiralpak AD-H, hexane:isopropanol:diethylamine 96:4:0.1 v/v/v, 0.5 mL/min, UV 266 nm) [2]. The known CAL-B enantiopreference (E > 100 for the (3S,4R) isomer) [3] allows researchers to validate their biocatalytic process by confirming that the unreacted alcohol fraction matches the retention time and optical rotation of the authentic standard.

Paroxetine Metabolite Reference Standard Synthesis

The common intermediate (3S,4R)-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine is the starting material for synthesizing the two major human paroxetine metabolites: (3S,4R)-4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine (Metabolite III) and (3S,4R)-4-(4-fluorophenyl)-3-(4-hydroxy-3-methoxyphenoxymethyl)piperidine, via N-demethylation and subsequent functionalization [4]. Procurement of high-purity (>98% GC) intermediate with confirmed (3S,4R) stereochemistry is critical, as any (3R,4S) contamination would produce the incorrect metabolite enantiomers, compromising pharmacokinetic study validity [4]. The VCD-confirmed conformational homogeneity [5] further ensures consistent reactivity in the N-demethylation step.

Solid-Form Screening and Crystallization Process Optimization

The distinct solid-phase behavior of enantiopure (3S,4R)-paroxol versus the racemic compound [6] has direct implications for procurement decisions in crystallization process development. If an organization purchases the racemic intermediate (CAS 109887-53-8) to reduce raw material costs, they must subsequently implement a resolution step where the racemic compound crystallizes preferentially, requiring additional solvent, time, and yield loss (enrichment from ~70% ee to ~96% ee demonstrated) [6]. Purchasing the pre-resolved (3S,4R) enantiomer eliminates this unit operation and its associated 35–55% yield loss per resolution cycle.

Quote Request

Request a Quote for (3S,4R)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.